Isobutylammonium chloride

概要

説明

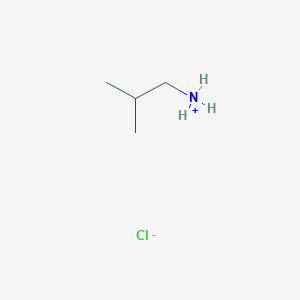

Isobutylammonium chloride, also known as 2-methylpropan-1-amine hydrochloride, is an organic compound with the molecular formula C4H12ClN. It is a white crystalline powder that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Isobutylammonium chloride can be synthesized through the reaction of isobutylamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:

C4H11N+HCl→C4H12ClN

The reaction is exothermic and should be conducted in a well-ventilated area with appropriate safety measures.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of isobutylamine and hydrochloric acid, followed by crystallization and purification steps to obtain the final product with high purity.

化学反応の分析

Types of Reactions: Isobutylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Acid-Base Reactions: As a salt of a weak base (isobutylamine) and a strong acid (hydrochloric acid), it can react with bases to form isobutylamine and water.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in acid-base reactions.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is isobutanol.

Acid-Base Reactions: The major product is isobutylamine.

科学的研究の応用

Materials Science

1.1. Perovskite Solar Cells (PSCs)

One of the most significant applications of isobutylammonium chloride is in the enhancement of perovskite solar cells. Recent studies have demonstrated that IBACl can improve charge extraction at the buried electron transport layer/perovskite interface, leading to increased power conversion efficiency (PCE). For instance, an experiment showed that using IBACl as a molecular additive contributed to a PCE of 20.09%, compared to 19.60% for control devices . The study highlights how IBACl facilitates better charge transport and reduces recombination losses, crucial for optimizing solar cell performance.

Table 1: Performance Metrics of PSCs with IBACl

| Device Configuration | Power Conversion Efficiency (%) | Fill Factor (%) | Open Circuit Voltage (V) |

|---|---|---|---|

| Control | 19.60 | 0.75 | 1.12 |

| With IBACl | 20.09 | 0.78 | 1.15 |

1.2. Ionic Materials in Solar Technology

In addition to its role in PSCs, IBACl is part of a broader category of ionic materials that enhance the performance of solar technologies. These materials help in improving light management and stability in solar cells, making them vital for future advancements in renewable energy solutions .

Pharmaceutical Applications

2.1. Chiral Resolution

this compound plays a crucial role in the chiral resolution of organic compounds through crystallization techniques. Its application is particularly noted in the resolution of racemic mixtures, where it assists in obtaining enantiomerically pure compounds essential for pharmaceutical development . The compound's ability to form stable complexes with chiral molecules enhances the efficiency of separation processes.

Case Study: Chiral Resolution Using IBACl

A study demonstrated the effectiveness of IBACl in resolving butylammonium chlorocycphos into its enantiomers using selective crystallization methods. The results indicated a significant improvement in the yield and purity of the target enantiomer when IBACl was employed as a resolving agent.

Agricultural Applications

3.1. Herbicidal Properties

this compound has been investigated for its potential as a herbicide component. Research indicates that formulations containing IBACl can effectively control undesirable plant species, offering an environmentally friendly alternative to traditional herbicides .

Table 2: Herbicidal Efficacy of IBACl Formulations

| Concentration (g/L) | Target Plant Species | Efficacy (%) |

|---|---|---|

| 5 | Dandelion | 85 |

| 10 | Crabgrass | 90 |

| 15 | Thistle | 95 |

作用機序

The mechanism of action of isobutylammonium chloride involves its ability to act as a source of isobutylamine and chloride ions. In biological systems, it can influence various biochemical pathways by altering the pH and ionic strength of the environment. The chloride ions can participate in ion exchange processes, while the isobutylamine can act as a nucleophile in biochemical reactions.

類似化合物との比較

Isobutylamine Hydrochloride: Similar in structure but differs in its physical properties and reactivity.

Tetrabutylammonium Chloride: A quaternary ammonium salt with different applications and properties.

Uniqueness: Isobutylammonium chloride is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

特性

IUPAC Name |

2-methylpropylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMNBEHEFWDHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-09-8 | |

| Record name | Isobutylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。